6-Chloro-2,3-dimethoxypyridine CAS 1087659-30-0 properties
6-Chloro-2,3-dimethoxypyridine CAS 1087659-30-0 properties
An In-Depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine (CAS 1087659-30-0): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents and functional materials. Among these, substituted pyridines are of paramount importance due to their presence in numerous natural products and pharmaceuticals. 6-Chloro-2,3-dimethoxypyridine (CAS 1087659-30-0) is a synthetically valuable building block, offering a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures.
This technical guide provides a comprehensive overview of 6-Chloro-2,3-dimethoxypyridine for researchers, chemists, and drug development professionals. It delves into its physicochemical properties, predicted spectroscopic profile, plausible synthetic strategies, key chemical reactions, and its potential applications as an intermediate in pharmaceutical research. The narrative is grounded in established chemical principles, drawing parallels from structurally related compounds to offer field-proven insights where direct data is not available.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the starting point for its effective utilization. This section details the known physicochemical characteristics and provides a predicted spectroscopic profile to aid in its identification and characterization.
Chemical Identity and Properties
The core attributes of 6-Chloro-2,3-dimethoxypyridine are summarized below. Computational data provides insight into its behavior in biological and chemical systems.
| Property | Value | Source |
| CAS Number | 1087659-30-0 | [1][2] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.60 g/mol | [1][3] |
| IUPAC Name | 6-chloro-2,3-dimethoxypyridine | |
| Synonyms | 6-Chloro-2,3-dimethoxy-pyridine | [1] |
| Appearance | White to off-white solid (predicted) | |
| SMILES | COC1=C(N=C(C=C1)Cl)OC | [1] |
| InChI | InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | [4] |
| InChIKey | RIBNMZVQKQHUSA-UHFFFAOYSA-N | [4] |
| Purity | ≥97% (Typical from commercial vendors) | [1] |
| Topological Polar Surface Area (TPSA) | 31.35 Ų | [1] |
| LogP (calculated) | 1.7522 | [1] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR, IR, and Mass Spectrometry.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, appearing as doublets due to mutual coupling. The two methoxy groups (-OCH₃) would likely appear as two separate singlets in the 3.8-4.0 ppm range.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the methoxy groups and the chlorine atom would be significantly shifted downfield.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands indicative of its functional groups:
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
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~1250-1000 cm⁻¹: Strong C-O stretching from the methoxy ether linkages.
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~850-750 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns.
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum would show a molecular ion peak at m/z 173. The key feature would be the isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
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Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO).
Caption: Hypothetical synthesis of 6-Chloro-2,3-dimethoxypyridine.
Hypothetical Protocol:
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Step 1: O-Methylation. To a solution of 2,6-dichloro-3-hydroxypyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃). Stir the mixture and add methyl iodide (CH₃I). Heat the reaction to facilitate the methylation of the hydroxyl group. Monitor by TLC until completion. Work-up involves extraction and purification by column chromatography to yield 2,6-dichloro-3-methoxypyridine.
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Step 2: Selective Nucleophilic Substitution. The selective replacement of the chlorine at the C2 position is the critical step. The chlorine at C2 is more activated towards nucleophilic attack than the one at C6 due to the electronic influence of the adjacent methoxy group and the ring nitrogen. Dissolve the intermediate from Step 1 in a solvent like methanol or DMF. Add sodium methoxide (NaOMe), potentially with a copper catalyst to facilitate the reaction. Heat the mixture and monitor for the formation of the desired product. Upon completion, the reaction is quenched, extracted, and purified to yield 6-Chloro-2,3-dimethoxypyridine.
Chemical Reactivity
The reactivity of the molecule is dominated by the chlorine atom at the 6-position and the electron-rich pyridine ring.
Caption: Major reactivity pathways for functionalization.
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Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles. This is the most common and synthetically valuable reaction for this class of compounds. The electron-withdrawing nature of the pyridine nitrogen activates the para position (C6) for attack. This allows for the straightforward introduction of amines, alcohols, and thiols to build molecular diversity.
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Transition-Metal Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for modern cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or alkyl groups.
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Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with a wide range of amine coupling partners.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, useful for creating rigid linkers in drug candidates.
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Part 3: Applications in Research and Drug Development
While 6-Chloro-2,3-dimethoxypyridine is primarily a research chemical, its structure is analogous to intermediates used in the synthesis of important pharmaceuticals, highlighting its potential in drug discovery programs.
Role as a Versatile Synthetic Intermediate
The true value of this compound lies in its role as a scaffold. The predictable reactivity at the C6 position allows for its use in the systematic synthesis of chemical libraries for high-throughput screening. For example, by reacting the parent molecule with a diverse set of amines via Buchwald-Hartwig amination, a library of 6-amino-2,3-dimethoxypyridine derivatives can be rapidly generated.
Structurally related compounds are known to possess a wide range of biological activities. For instance, various substituted aminopyridines and chloropyridines have been investigated for their antibacterial, antifungal, and anticancer properties. [7]Furthermore, the 2-chloromethyl-3,4-dimethoxypyridine core is a well-known intermediate in the synthesis of the proton-pump inhibitor pantoprazole, underscoring the pharmaceutical relevance of this substitution pattern. [8][9]
Caption: Role as a starting scaffold in a drug discovery campaign.
Part 4: Safety, Handling, and Toxicology
As a laboratory chemical, 6-Chloro-2,3-dimethoxypyridine requires careful handling by trained personnel in a controlled environment.
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Hazard Identification: Specific toxicological data is not available. However, based on similar chlorinated and pyridine-containing compounds, it should be treated as potentially hazardous. [10][11]It is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [11]* Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.
-
Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Toxicological Profile: The toxicological properties have not been fully investigated. [10]Users must rely on standard safe laboratory practices and assume the compound is hazardous until proven otherwise.
Conclusion
6-Chloro-2,3-dimethoxypyridine is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the C6-chloro position, allows for facile functionalization through nucleophilic substitution and transition-metal catalyzed cross-coupling reactions. While direct biological data on this specific molecule is sparse, its structural similarity to known bioactive compounds and pharmaceutical intermediates provides a strong rationale for its use in drug discovery programs. By leveraging this scaffold, researchers can efficiently generate novel molecular entities for biological screening, paving the way for the development of new therapeutic agents.
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SpectraBase. 6-Chloro-2-methoxy-3-trimethoxymethyl-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
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PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Google Patents. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
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University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
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Eureka Patents. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]
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PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]
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ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. [Link]
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University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]
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